2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole
Overview
Description
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C10H10N2O3. It is part of the benzoxazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an ethyl group at the 2-position, a methyl group at the 7-position, and a nitro group at the 5-position on the benzoxazole ring.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials .
Mode of Action
Benzoxazole derivatives are known to interact with various biological receptors in the human body . This interaction is facilitated by their bicyclic planar structure, which allows them to easily interact with biological receptors .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some benzoxazole derivatives have shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole . Other derivatives have demonstrated anticancer activity in comparison to 5-fluorouracil .
Biochemical Analysis
Biochemical Properties
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities . The interactions between this compound and these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, benzoxazole derivatives are metabolized by liver enzymes, which convert them into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to certain organelles or compartments, where it exerts its effects. The distribution of this compound can also influence its accumulation and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, benzoxazole derivatives have been found to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound can impact its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone under acidic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of solid acid catalysts, such as magnetic solid acid nanocatalysts, has been reported to improve yields and facilitate the separation of products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Ethyl-7-methyl-5-amino-1,3-benzoxazole, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-Methyl-5-nitro-1,3-benzoxazole
- 2-Ethyl-5-nitro-1,3-benzoxazole
- 2-Ethyl-7-methyl-1,3-benzoxazole
Uniqueness
What sets 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole apart is the specific combination of its substituents, which confer unique chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethyl and methyl groups influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-ethyl-7-methyl-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQONDGUURDUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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